Quantified Lipophilicity Advantage: 4-tert-Butyl Analog vs. Unsubstituted N-Benzoylaminorhodanine Parent Scaffold
The introduction of a 4-tert-butyl group on the benzamide moiety imparts a substantial and quantifiable increase in lipophilicity compared to the unsubstituted N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (CAS 13097-06-8). The target compound 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide exhibits a computed XLogP3-AA value of 3.7 [2], significantly exceeding the value of 2 for the parent unsubstituted benzamide scaffold [1]. This 1.7 log unit difference is a critical parameter for predicting membrane permeability, tissue distribution, and hydrophobic target engagement in early drug discovery settings [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide (CAS 13097-06-8); XLogP3-AA = 2 |
| Quantified Difference | ΔXLogP3-AA = +1.7 |
| Conditions | PubChem-computed descriptor (XLogP3 3.0 algorithm), 2025.09.15 release |
Why This Matters
A 1.7 log unit increase in XLogP3-AA translates to a predicted ~50-fold higher octanol-water partition coefficient, which directly influences predictions of membrane permeability, oral absorption, and blood-brain barrier penetration—making the tert-butyl analog the preferred probe for hydrophobic pockets and CNS-targeted phenotypic screens.
- [1] PubChem Compound Summary. N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, CID 482274. National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary. 4-tert-butyl-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide, CID 2338838. National Library of Medicine, 2026. View Source
- [3] Lipinski, C. A., et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, vol. 46, no. 1-3, 2001, pp. 3–26. View Source
